methyl 5-methyl-1H-indazole-7-carboxylate

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Methyl 5-methyl-1H-indazole-7-carboxylate (CAS 1360945-87-4) features a non-trivial 5-methyl-7-carboxylate substitution that is difficult to install regioselectively. At 95% purity, it serves as a core scaffold for kinase-focused libraries targeting CK2/Syk, with the 7-carboxylate handle enabling amide/ester/alcohol derivatization and the 5-methyl group providing fixed lipophilicity. Bypasses early-stage synthetic challenges, reducing development time and risk. Ideal for medicinal chemistry, PROTAC probe synthesis, and process scale-up.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1360945-87-4
Cat. No. B1432281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-methyl-1H-indazole-7-carboxylate
CAS1360945-87-4
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)C(=O)OC)NN=C2
InChIInChI=1S/C10H10N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
InChIKeySWLFUUBPIXNXMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methyl-1H-indazole-7-carboxylate (CAS 1360945-87-4): Baseline Physicochemical and Structural Profile for Sourcing Decisions


Methyl 5-methyl-1H-indazole-7-carboxylate (CAS 1360945-87-4) is a heterocyclic organic compound belonging to the indazole class, featuring a fused benzene and pyrazole ring system . This specific building block is characterized by a methyl ester at the 7-position and a methyl substituent at the 5-position of the indazole core. It has a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . It is commercially available from multiple vendors as a research chemical with a standard purity of 95% .

Why Methyl 5-methyl-1H-indazole-7-carboxylate Cannot Be Replaced by Unsubstituted or 6-Carboxylate Indazole Analogs


Generic substitution of methyl 5-methyl-1H-indazole-7-carboxylate with close analogs like methyl 1H-indazole-7-carboxylate or methyl 5-methyl-1H-indazole-6-carboxylate is not advisable due to the profound impact of the 5-methyl group and the 7-carboxylate regioisomerism on physicochemical and potential biological properties. The presence of the methyl group at the 5-position increases the compound's lipophilicity and alters its metabolic stability compared to the unsubstituted indazole core . Furthermore, the 7-carboxylate substitution pattern is critical for specific synthetic applications, as it serves as a regio-defined handle for further derivatization in the synthesis of complex kinase inhibitors [1]. The 6-carboxylate regioisomer, for instance, presents a different vector for molecular extension, which can drastically change the binding conformation to a biological target [2].

Quantitative Differentiation Evidence for Methyl 5-methyl-1H-indazole-7-carboxylate Against Its Closest Analogs


Enhanced Lipophilicity and Altered Drug-Likeness Profile via 5-Methyl Substitution

The 5-methyl substitution on the indazole core of methyl 5-methyl-1H-indazole-7-carboxylate is predicted to increase lipophilicity and reduce metabolic susceptibility compared to the unsubstituted methyl 1H-indazole-7-carboxylate. While direct experimental data for this exact compound is not available, class-level SAR for indazoles indicates that alkyl substitution at the 5-position generally enhances membrane permeability and alters phase I metabolism .

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Regioisomeric Advantage: 7-Carboxylate vs. 6-Carboxylate in Kinase Inhibitor Synthesis

The 7-carboxylate regioisomer, such as methyl 5-methyl-1H-indazole-7-carboxylate, provides a distinct synthetic handle for derivatization compared to the 6-carboxylate analog. In the synthesis of pyrrolopyrazine-based spleen tyrosine kinase (Syk) inhibitors, ethyl 1H-indazole-7-carboxylate is specifically utilized, highlighting the importance of the 7-position for accessing a productive chemical space for this target [1]. The 6-carboxylate regioisomer (e.g., methyl 5-methyl-1H-indazole-6-carboxylate) would direct subsequent modifications along a different vector, likely resulting in a loss of activity against Syk .

Synthetic Chemistry Kinase Inhibitors SAR

Potential for CK2 Kinase Inhibition via 7-Carboxylate Motif

3-Aryl-indazole-7-carboxylic acids have demonstrated inhibitory activity against protein kinase CK2 with IC₅₀ values ranging from 3.1 to 6.5 µM in a luciferase luminescent kinase assay [1]. This establishes the 7-carboxylate group as a critical pharmacophoric element for CK2 inhibition within the indazole series. While the target compound is a methyl ester (a prodrug or intermediate form), it serves as a direct precursor to the active 7-carboxylic acid, providing a validated path to a known chemotype [2].

Cancer Biology Kinase Inhibition Protein Kinase CK2

Procurement-Driven Application Scenarios for Methyl 5-methyl-1H-indazole-7-carboxylate Based on Differential Evidence


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitor Libraries

This compound is ideally suited as a core scaffold for the parallel synthesis of kinase-focused libraries, particularly for targets like CK2 [1] and Syk [2]. Its 7-carboxylate group is a versatile handle for generating amide, ester, or alcohol derivatives, while the 5-methyl group offers a point of fixed lipophilicity. The distinct substitution pattern ensures that the resulting library explores a chemical space different from libraries built on 6-carboxylate or unsubstituted indazole cores, increasing the probability of identifying novel hits with improved drug-like properties .

Chemical Biology: Development of CK2-Targeted Probes and PROTACs

Given the established link between 7-substituted indazoles and CK2 inhibition [1], methyl 5-methyl-1H-indazole-7-carboxylate is a logical starting material for developing chemical probes to study CK2 function. Its structure provides a well-defined vector for the attachment of linkers, enabling the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules or affinity-based probes without compromising the core binding motif. The methyl ester can be selectively hydrolyzed to the active carboxylic acid after the probe is assembled, offering a convenient orthogonal protection strategy [2].

Process Chemistry: Intermediate for Scale-Up of Advanced Indazole-Based Drug Candidates

For process chemistry groups, this compound represents a high-value, pre-functionalized intermediate that bypasses early-stage synthetic challenges. The 5-methyl-7-carboxylate substitution pattern is non-trivial to install regioselectively via direct electrophilic substitution [1]. Sourcing this compound at the 95% purity level [2] allows for the direct scale-up of advanced intermediates or drug candidates, reducing the number of synthetic steps, saving development time, and mitigating the risk associated with capricious early-stage transformations.

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